The Strategic Intermediate: A Technical Guide to 2-Isopropyl-4-methylpyridin-3-amine (CAS 1698293-93-4) for KRAS G12C Inhibitor Synthesis
The Strategic Intermediate: A Technical Guide to 2-Isopropyl-4-methylpyridin-3-amine (CAS 1698293-93-4) for KRAS G12C Inhibitor Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Emergence of a Key Building Block in Oncology
In the rapidly evolving landscape of targeted cancer therapy, the ability to selectively inhibit oncogenic drivers has revolutionized treatment paradigms. Among the most sought-after targets is the KRAS protein, particularly mutants like G12C, which are prevalent in aggressive cancers such as non-small cell lung cancer, colorectal cancer, and pancreatic cancer.[1][2] The development of covalent inhibitors that can bind to the mutant cysteine residue has been a landmark achievement, and at the heart of synthesizing these next-generation therapeutics lies a critical intermediate: 2-Isopropyl-4-methylpyridin-3-amine (CAS: 1698293-93-4).
This technical guide provides an in-depth exploration of 2-Isopropyl-4-methylpyridin-3-amine, from its physicochemical properties and synthesis to its pivotal role in the construction of potent KRAS G12C inhibitors. As a Senior Application Scientist, the aim is to furnish researchers and drug development professionals with the necessary insights to effectively utilize this compound in their discovery and development workflows.
Physicochemical Properties and Specifications
2-Isopropyl-4-methylpyridin-3-amine is a substituted pyridine derivative that serves as a foundational scaffold in organic synthesis.[3] Its structural features, including the strategically positioned amine and alkyl groups on the pyridine ring, make it an ideal precursor for constructing the complex architectures of targeted inhibitors.[1]
| Property | Value | Source(s) |
| CAS Number | 1698293-93-4 | [4] |
| Molecular Formula | C₉H₁₄N₂ | [4] |
| Molecular Weight | 150.22 g/mol | [4] |
| Appearance | White to yellow or brown solid/liquid | [5] |
| Purity | Typically ≥97% | [6] |
| IUPAC Name | 4-methyl-2-(propan-2-yl)pyridin-3-amine | [4] |
| InChI Key | VXPOAPWLMVAUCK-UHFFFAOYSA-N | [4] |
| Storage Conditions | Room temperature, in a dark place under an inert atmosphere |
The Synthetic Pathway: From Simple Precursors to a High-Value Intermediate
The synthesis of 2-Isopropyl-4-methylpyridin-3-amine is a multi-step process that requires careful control of reaction conditions to achieve high yield and purity. A commonly employed route, as outlined in patent literature, starts from the readily available ethyl isobutyrate.[7] The causality behind this synthetic choice lies in the ability to build the substituted pyridine ring system through a series of well-established organic reactions.
Experimental Protocol: A Representative Synthesis
The following protocol is a composite representation based on published synthetic routes and should be adapted and optimized for specific laboratory conditions.[7]
Step 1: Synthesis of 2-isobutyryl-3-methyl-2-butenenitrile
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To a stirred solution of ethyl isobutyrate (1 equivalent) in tetrahydrofuran (THF), add potassium tert-butoxide (1.5-2 equivalents) at a controlled temperature.
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Slowly add acetonitrile (excess) dropwise, maintaining the reaction temperature.
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After the reaction is complete (monitored by TLC or LC-MS), quench the reaction by cooling and acidifying with glacial acetic acid or hydrochloric acid to a pH of 3-4.
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Extract the product with an organic solvent, dry the organic phase, and concentrate under reduced pressure to yield the crude product.
Step 2: Synthesis of 5-N,N-dimethyl-2-isobutyryl-2,4-dipentenenitrile
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Dissolve the crude product from Step 1 in ethanol.
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Add N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (1.2-1.5 equivalents).
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Reflux the mixture until the starting material is consumed.
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Evaporate the solvent and purify the product, for example, by trituration with water and filtration, to obtain the desired intermediate.
Step 3: Synthesis of 2-isopropyl-4-methyl-3-cyanopyridine
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To a solution of the product from Step 2 in ethanol, add ammonium acetate (excess).
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Heat the mixture to reflux for several hours.
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Upon completion, evaporate the solvent.
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Work up the residue by washing with water and extracting with a suitable organic solvent like dichloromethane.
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Dry and concentrate the organic phase to obtain the cyanopyridine derivative.
Step 4: Hydrolysis and Hofmann Degradation to 2-Isopropyl-4-methylpyridin-3-amine
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The 2-isopropyl-4-methyl-3-cyanopyridine is first hydrolyzed to the corresponding carboxamide. This can be achieved under acidic or basic conditions.
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The resulting 2-isopropyl-4-methyl-3-pyridinecarboxamide is then subjected to a Hofmann degradation. This reaction typically involves treatment with a solution of bromine or N-bromosuccinimide in a strong base like sodium hydroxide to convert the amide to the primary amine.
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Purification of the final product is typically achieved through extraction and chromatography to yield 2-Isopropyl-4-methylpyridin-3-amine.
Application in Drug Development: The Gateway to KRAS G12C Inhibition
The primary and most significant application of 2-Isopropyl-4-methylpyridin-3-amine is its role as a key intermediate in the synthesis of KRAS G12C inhibitors, such as Sotorasib (AMG 510).[2] The structural motif provided by this intermediate is crucial for the final drug's ability to bind to the mutant KRAS protein with high affinity and selectivity.
The KRAS Signaling Pathway and the Impact of G12C Inhibition
The KRAS protein is a small GTPase that functions as a molecular switch in intracellular signaling pathways, including the MAPK and PI3K pathways, which are critical for cell proliferation, differentiation, and survival.[8] Mutations in the KRAS gene, such as the G12C substitution, lead to a constitutively active protein that is locked in the GTP-bound state, driving uncontrolled cell growth and tumorigenesis.[2]
KRAS G12C inhibitors are designed to covalently bind to the mutant cysteine-12 residue, locking the protein in its inactive GDP-bound state.[9] This prevents downstream signaling and ultimately leads to the suppression of tumor growth.[1] 2-Isopropyl-4-methylpyridin-3-amine forms a core part of the inhibitor's structure that interacts with a cryptic pocket on the KRAS G12C protein, enhancing the potency and selectivity of the drug.[2]
Safety and Handling
As a chemical intermediate, 2-Isopropyl-4-methylpyridin-3-amine requires careful handling in a laboratory setting. Based on available safety data, the compound is classified with the following hazards:
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GHS Pictogram: GHS07 (Harmful)
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Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).
Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.
Conclusion: An Indispensable Tool for Modern Drug Discovery
2-Isopropyl-4-methylpyridin-3-amine has emerged from being a niche chemical intermediate to a cornerstone in the synthesis of life-saving cancer therapeutics. Its unique structure provides the ideal starting point for the creation of potent and selective KRAS G12C inhibitors. For researchers and drug development professionals working at the forefront of oncology, a thorough understanding of this compound's properties, synthesis, and application is not just beneficial, but essential for the continued advancement of targeted therapies. The insights and protocols provided in this guide aim to empower scientists to confidently and efficiently utilize this high-value intermediate in their critical work.
References
-
Patsnap Synapse. (2025, March 7). What is the mechanism of action of Sotorasib?Link
-
Patsnap Synapse. (2024, July 17). What is the mechanism of Sotorasib?Link
-
Nagarkar, R. R., et al. (2022). Sotorasib, a KRASG12C inhibitor for non-small cell lung cancer. National Institutes of Health. Link
-
CymitQuimica. (n.d.). CAS 1698293-93-4: 2-Isopropyl-4-methylpyridin-3-amine. Link
-
ResearchGate. (n.d.). Schematic illustration of the KRAS signaling pathway. Link
-
ResearchGate. (n.d.). A schematic of KRAS signaling in normal (A) and tumoral (B) cells is shown. Link
-
National Center for Biotechnology Information. (2021, November 9). Oncogenic KRAS: Signaling and Drug Resistance. Link
-
ResearchGate. (n.d.). Diagrammatic representation of KRAS signaling pathways. Link
-
Frontiers in Pharmacology. (n.d.). Classification of KRAS activating mutations and the implications for therapeutic intervention. Link
-
Sigma-Aldrich. (n.d.). 2-Isopropyl-4-methylpyridin-3-amine. Link
-
Patsnap. (n.d.). Synthesis method of 2-isopropyl-3-amino-4-methylpyridine. Link
-
CymitQuimica. (n.d.). 2-Isopropyl-4-methylpyridin-3-amine. Link
-
MySkinRecipes. (n.d.). 2-Isopropyl-4-methylpyridin-3-amine. Link
-
ChemicalBook. (n.d.). 2-ISOPROPYL-4-METHYLPYRIDIN-3-AMINE. Link
-
MySkinRecipes. (n.d.). Product Specification. Link
-
PubChem. (n.d.). 4-Methyl-2-(propan-2-yl)pyridin-3-amine. Link
-
WIPO Patentscope. (2021, March 18). WO/2021/047603 SYNTHESIS METHOD APPLIED TO KRAS INHIBITOR DRUG HETEROCYCLIC INTERMEDIATE. Link
-
Ambeed. (n.d.). 1698293-93-4|2-Isopropyl-4-methylpyridin-3-amine. Link
Sources
- 1. What is the mechanism of Sotorasib? [synapse.patsnap.com]
- 2. Sotorasib, a KRASG12C inhibitor for non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 4-Methyl-2-(propan-2-yl)pyridin-3-amine | C9H14N2 | CID 108190520 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-Isopropyl-4-methylpyridin-3-amine [myskinrecipes.com]
- 6. CAS 1698293-93-4: 2-Isopropyl-4-methylpyridin-3-amine [cymitquimica.com]
- 7. Synthesis method of 2-isopropyl-3-amino-4-methylpyridine - Eureka | Patsnap [eureka.patsnap.com]
- 8. Oncogenic KRAS: Signaling and Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What is the mechanism of action of Sotorasib? [synapse.patsnap.com]
